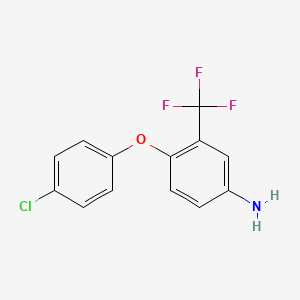

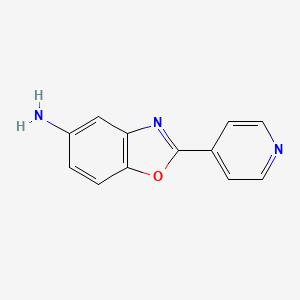

2-Pyridin-4-yl-benzooxazol-5-ylamine

概要

説明

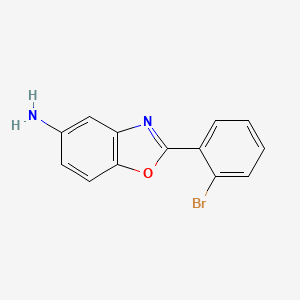

2-Pyridin-4-yl-benzooxazol-5-ylamine (PBOA) is an aromatic heterocyclic amine compound that has been studied for its potential applications in various areas of scientific research. PBOA is a relatively new compound and has been studied for its potential applications in pharmaceuticals, materials science, and biochemistry. PBOA has several interesting properties, including its ability to form hydrogen bonds with other molecules and its ability to form complexes with metal ions.

科学的研究の応用

Proteomics Research

2-Pyridin-4-yl-benzooxazol-5-ylamine: is utilized in proteomics research as a biochemical tool. Its molecular structure allows for interaction with proteins, which can be critical in understanding protein function and interaction within biological systems .

Antimicrobial Agent Development

This compound has been studied for its potential use in developing new antimicrobial agents. Its ability to interact with various bacterial and fungal strains makes it a candidate for creating drugs that can combat drug-resistant pathogens .

Organic Synthesis

In the field of organic chemistry, 2-Pyridin-4-yl-benzooxazol-5-ylamine serves as a building block for synthesizing complex organic molecules. Its reactive sites enable it to form bonds with various other organic compounds, leading to a wide range of possible chemical reactions and products .

Drug Discovery

The compound’s structure is conducive to the synthesis of derivatives that may have pharmacological properties. It’s often used in the initial stages of drug discovery, especially when looking for compounds with antibacterial, antiviral, or anticancer activities .

Material Science

In material science, 2-Pyridin-4-yl-benzooxazol-5-ylamine can be used to modify the surface properties of materials. This can affect how materials interact with their environment, which is crucial in developing new materials with specific desired properties .

Biochemical Assays

Due to its reactivity and specificity, this compound is also employed in biochemical assays. It can be used as a marker or a probe to detect the presence or absence of certain biomolecules within a sample .

Antifibrotic Therapies

Research has indicated that derivatives of 2-Pyridin-4-yl-benzooxazol-5-ylamine show promise in antifibrotic therapies. These compounds could potentially be used to treat conditions such as pulmonary fibrosis, where tissue becomes damaged and scarred .

Pharmacophore Development

The compound’s structure contains a pharmacophore, which is a part of a molecular structure that is responsible for a particular biological interaction. It can be used as a template to develop new compounds with enhanced biological activity .

特性

IUPAC Name |

2-pyridin-4-yl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTHPTXYNUMPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352904 | |

| Record name | 2-Pyridin-4-yl-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

349609-85-4 | |

| Record name | 2-Pyridin-4-yl-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

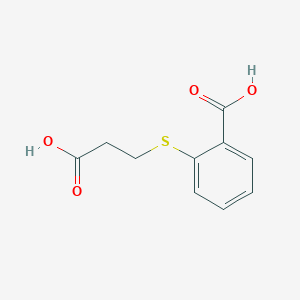

![2-[(4-Fluorobenzyl)thio]benzoic acid](/img/structure/B1331263.png)

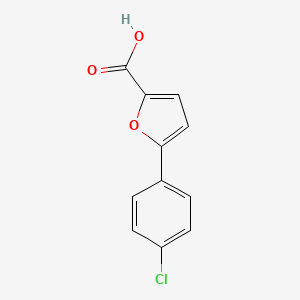

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)

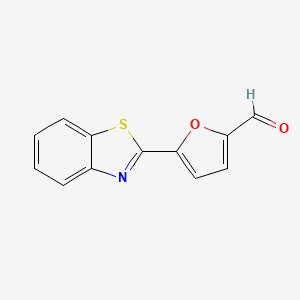

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)